molecular formula C23H22FN3O5S B1227668 N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

Cat. No. B1227668
M. Wt: 471.5 g/mol
InChI Key: JERNHJKJBJXLTA-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is a member of benzamides.

Scientific Research Applications

Gastrokinetic Activity

The benzamide derivatives, including N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, have shown significant potential in gastrokinetic activity. These compounds, particularly those with specific substituents, demonstrate potent in vivo gastric emptying activity. This has been observed through their effects on the gastric emptying of phenol red semisolid meal in rats, indicating their possible use in treating gastrointestinal motility disorders (Kato et al., 1992).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships of compounds like N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide have been extensively studied. Such research provides insights into the chemical properties and potential therapeutic applications of these compounds. Modifications to the substituents of the benzoyl group, for instance, can significantly influence their activity, highlighting the importance of chemical structure in determining their pharmacological properties (Kato et al., 1990).

Antimicrobial Activity

Research has also indicated the antimicrobial potential of similar compounds. Synthesized fluorine-containing derivatives have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, showing significant potency. This suggests that such compounds, with their unique structural properties, could be valuable in developing new antimicrobial agents (Desai et al., 2013).

properties

Product Name

N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

Molecular Formula

C23H22FN3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide

InChI

InChI=1S/C23H22FN3O5S/c1-30-20-12-16(4-7-19(20)32-13-21(28)27-8-10-31-11-9-27)22(29)26-23-25-18(14-33-23)15-2-5-17(24)6-3-15/h2-7,12,14H,8-11,13H2,1H3,(H,25,26,29)

InChI Key

JERNHJKJBJXLTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide

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